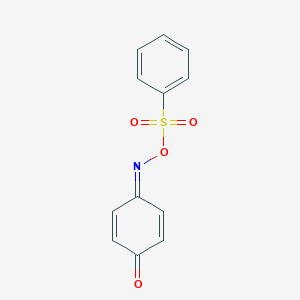

p-Benzoquinone O-(phenylsulfonyl)oxime

Description

Properties

CAS No. |

1831-69-2 |

|---|---|

Molecular Formula |

C12H9NO4S |

Molecular Weight |

263.27 g/mol |

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |

InChI |

InChI=1S/C12H9NO4S/c14-11-8-6-10(7-9-11)13-17-18(15,16)12-4-2-1-3-5-12/h1-9H |

InChI Key |

JOSADQDTFOIECX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |

Other CAS No. |

1831-69-2 |

Synonyms |

4-[[(Phenylsulfonyl)oxy]imino]-2,5-cyclohexadien-1-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzophenone Oxime

Structure: Benzophenone oxime is a diarylketone oxime, (C₆H₅)₂C=N-OH. Synthesis: Prepared via hydroxylamine addition to benzophenone under acidic or basic conditions . Applications: Used as a reagent for the colorimetric determination of urea and ureido compounds due to its ability to form stable complexes . Key Differences:

- Core Structure: Benzophenone oxime lacks the quinone moiety and sulfonyl group present in p-benzoquinone O-(phenylsulfonyl)oxime.

- Reactivity: The diarylketone structure in benzophenone oxime facilitates nucleophilic additions, whereas the quinone core in the target compound may favor redox-driven reactions.

p-Benzoquinone

Structure: A simple quinone (C₆H₄O₂) with conjugated carbonyl groups. Synthesis: Produced via oxidation of hydroquinone (C₆H₄(OH)₂) using agents like chromic acid or metal oxides . Biological Relevance: p-Benzoquinone is implicated in benzene toxicity, where it forms via myeloperoxidase-mediated oxidation of hydroquinone in bone marrow . Key Differences:

- Functional Groups: Unlike the sulfonyl oxime derivative, p-benzoquinone lacks nitrogen-based functional groups, limiting its utility in coordination chemistry or as a protecting group.

- Toxicity Profile: The parent quinone is cytotoxic due to redox cycling, whereas the sulfonyl oxime derivative’s bioactivity remains uncharacterized in the literature.

Comparative Data Table

Mechanistic and Functional Insights

- Biological Interactions: While p-benzoquinone participates in toxic metabolic pathways (e.g., benzene-induced myelotoxicity) , the sulfonyl oxime derivative’s bioactivity is undefined but may differ due to steric and electronic modifications.

- Synthetic Utility: Benzophenone oxime’s role in urea detection highlights the importance of oxime functional groups in analytical chemistry. The target compound’s sulfonyl group could expand its utility as a protecting group or catalyst in specialized reactions.

Q & A

Q. What are the standard methods for synthesizing p-Benzoquinone O-(phenylsulfonyl)oxime?

The synthesis typically involves two stages: (1) preparation of the p-benzoquinone core via oxidation of hydroquinone (e.g., using CrO₃/H₂SO₄ or K₂Cr₂O₇/H₂SO₄) , and (2) sulfonylation of the oxime group. For the latter, phenylsulfonyl chloride can react with the oxime intermediate under basic conditions (e.g., pyridine or Et₃N) to introduce the sulfonyl moiety. Purification often employs recrystallization from ethanol or column chromatography .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and sulfonyl group integration.

- FT-IR : Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ (S=O stretching) verify sulfonation .

- HPLC : Mobile phases like trifluoroacetic acid/acetonitrile mixtures (55:45) ensure purity (>95%) .

- Melting point analysis : Cross-referenced with literature values (e.g., ~243°C for related dioximes) .

Q. What safety protocols are critical when handling this compound?

p-Benzoquinone derivatives are mutagenic and irritants. Use PPE (gloves, goggles), work in a fume hood, and avoid light exposure (photosensitivity noted in safety data). Store in amber vials under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound’s reactivity in Diels-Alder reactions?

The electron-withdrawing sulfonyl group enhances the dienophilic character of the quinone moiety, accelerating cycloaddition with dienes (e.g., anthracene). Kinetic studies show a 3–5× rate increase compared to nonsulfonylated analogs, attributed to increased electrophilicity at the carbonyl groups .

Q. How can conflicting solubility data in polar solvents be resolved?

Discrepancies in DMSO/water solubility (e.g., 10–50 mg/mL) may arise from hydration states or impurities. Use differential scanning calorimetry (DSC) to detect polymorphs and thermogravimetric analysis (TGA) to assess hydration. Purify via Soxhlet extraction with acetone .

Q. What strategies optimize its use as a photoinitiator in polymer crosslinking?

Under UV light (λ = 365 nm), the compound generates nitroxide radicals, initiating polymerization. Optimize by:

Q. How does pH affect its stability in aqueous reaction media?

Degradation studies (HPLC monitoring) show instability at pH > 8 due to hydrolysis of the sulfonyl-oxime bond. Buffered systems (pH 4–6) using acetate or phosphate maintain >90% integrity over 24 hours .

Methodological Considerations

Q. What analytical approaches validate its role in catalytic oxidation cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.